4-Butoxy-3-nitrobenzoic acid physical properties
4-Butoxy-3-nitrobenzoic acid physical properties
Technical Whitepaper: Physicochemical Profiling of 4-Butoxy-3-nitrobenzoic Acid
Abstract
4-Butoxy-3-nitrobenzoic acid (CAS 4906-28-9) is a critical intermediate in the synthesis of local anesthetics and pharmaceutical precursors, specifically those belonging to the class of dialkylaminoethyl aminobenzoates.[1] This guide provides a rigorous technical analysis of its physicochemical properties, solid-state characteristics, and synthetic behavior. By synthesizing experimental data with theoretical principles, this document serves as a foundational reference for researchers optimizing the handling, purification, and application of this compound in drug development workflows.
Molecular Identity & Structural Characterization
The physicochemical behavior of 4-Butoxy-3-nitrobenzoic acid is governed by the interplay between the electron-withdrawing nitro group and the electron-donating butoxy substituent on the benzoic acid core.
| Parameter | Technical Detail |
| IUPAC Name | 4-Butoxy-3-nitrobenzoic acid |
| CAS Registry Number | 4906-28-9 |
| Molecular Formula | C₁₁H₁₃NO₅ |
| Molecular Weight | 239.22 g/mol |
| SMILES | CCCCOC1=C(C=C(C=C1)C(=O)O)[O-] |
| Key Isomer Distinction | Crucial: Do not confuse with 3-Butoxy-4-nitrobenzoic acid (CAS 72101-53-2), the intermediate for Oxybuprocaine.[2][3] The 4-butoxy isomer discussed here is structurally distinct and possesses different reactivity profiles. |
Electronic Structure & Reactivity
The 3-nitro group exerts a strong inductive (-I) and mesomeric (-M) withdrawing effect, which increases the acidity of the carboxylic acid relative to non-substituted benzoic acids. However, the 4-butoxy group acts as a pi-donor (+M), partially mitigating this effect through the aromatic ring. This "push-pull" electronic system influences the compound's solubility and spectral signature.
Figure 1: Electronic substituent effects defining the reactivity and acidity of 4-Butoxy-3-nitrobenzoic acid.
Solid-State Properties
Understanding the solid-state form is essential for process development, particularly in recrystallization and formulation.
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Physical Appearance: White to light yellow crystalline solid. The yellow tint is characteristic of nitro-aromatic compounds due to
transitions. -
Melting Point: 165–167 °C .[4][5]
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Note: Literature values vary slightly depending on solvent of crystallization. The range 165–167 °C is consistent with high-purity material recrystallized from dilute alcohol [1].[5] Lower values (e.g., 111–114 °C) often indicate the presence of impurities or isomeric mixtures.
-
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Crystallinity: Forms stable monoclinic or triclinic needles when crystallized from ethanol/water mixtures.
Solution-Phase Properties
Solubility Profile
The compound exhibits a "dual-nature" solubility due to the lipophilic butyl chain and the polar nitro/carboxylic acid groups.
| Solvent | Solubility Rating | Operational Note |
| Water | Low (< 0.5 mg/mL) | Practically insoluble at neutral pH. Solubility increases significantly at pH > 5 due to carboxylate formation. |
| Ethanol/Methanol | High | Preferred solvents for recrystallization (often used as aqueous mixtures). |
| DMF / DMSO | Very High | Suitable for nucleophilic substitution reactions or NMR analysis. |
| Diethyl Ether | Moderate | Useful for extraction from acidified aqueous layers. |
Acidity (pKa)
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Predicted pKa: 3.85 ± 0.10 .
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Mechanistic Insight: The 3-nitro group stabilizes the carboxylate anion via electron withdrawal, making it more acidic than benzoic acid (pKa 4.20). However, the 4-butoxy group provides some electron density back to the ring, preventing the pKa from dropping as low as 3-nitrobenzoic acid (pKa 3.46).
Synthetic Pathway & Impurity Profile
The primary synthesis route involves Nucleophilic Aromatic Substitution (S_NAr), utilizing the activating nature of the nitro group to displace a leaving group (typically chloride) with a butoxide nucleophile.
Protocol A: Synthesis via S_NAr
Reaction: 4-Chloro-3-nitrobenzoic acid + Potassium n-butoxide
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Activation: The 3-nitro group activates the 4-position carbon, making it susceptible to nucleophilic attack.
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Substitution: Potassium butoxide (generated in situ or added) attacks the 4-position.
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Workup: Acidification precipitates the product.[3]
Figure 2: Synthetic workflow for 4-Butoxy-3-nitrobenzoic acid via Nucleophilic Aromatic Substitution.
Critical Impurities
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Unreacted Starting Material: 4-Chloro-3-nitrobenzoic acid.[6] Detectable by LC-MS (distinct isotopic pattern of Cl).
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Hydrolysis Product: 4-Hydroxy-3-nitrobenzoic acid. Formed if moisture is present during the S_NAr reaction. This impurity significantly alters the melting point and pKa.
Spectral Fingerprinting
For validation of identity, the following spectral features are diagnostic.
| Method | Diagnostic Signal | Interpretation |
| ¹H-NMR (DMSO-d₆) | Carboxylic acid proton (exchangeable). | |
| Aromatic H at C2 (ortho to NO₂, meta to COOH). Most deshielded aromatic signal. | ||
| Aromatic H at C6. | ||
| Aromatic H at C5 (ortho to Butoxy). Shielded by alkoxy group. | ||
| IR (KBr) | 1680–1700 cm⁻¹ | C=O stretch (Carboxylic acid dimer). |
| 1530 & 1350 cm⁻¹ | N-O asymmetric and symmetric stretches (Nitro group). | |
| 2800–3100 cm⁻¹ | C-H aliphatic stretches (Butyl chain) + O-H broad stretch. |
Handling & Safety (E-E-A-T)
Hazard Classification:
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Skin/Eye Irritant: Like most nitrobenzoic acids, this compound is irritating to mucous membranes.
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Handling: Use standard PPE (nitrile gloves, safety goggles). Handle in a fume hood to avoid dust inhalation.
Storage Stability:
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Store in a cool, dry place.[6]
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Hygroscopicity: Low, but prolonged exposure to high humidity may induce surface hydrolysis or caking.
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Light Sensitivity: Nitro compounds can darken upon prolonged exposure to UV light; store in amber vials.
References
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US Patent 3775464A. Process for preparing 2-dialkylaminoethyl 4-alkoxy-3-aminobenzoates. (1973).[7] Example 2 details the synthesis and physical constants (MP 165-167°C) of 4-n-butoxy-3-nitrobenzoic acid. Link
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ChemBK Database. 4-Butoxy-3-nitrobenzoic acid (CAS 4906-28-9).[1][2][8] Accessed Jan 2026. Link
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PubChem Compound Summary. 3-Butoxy-4-nitrobenzoic acid (Isomer Distinction). National Library of Medicine. (Used for comparative exclusion of the wrong isomer). Link
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